Cedrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAQOCYXUMOFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859378 | |
| Record name | Cedr-8-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68608-32-2, 11028-42-5, 469-61-4 | |
| Record name | Terpenes and Terpenoids, cedarwood-oil | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cedrene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cedrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Juniperus deppeana Steud. (Cupressaceae) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Cedr-8-ene, also known as α-Cedrene, is a sesquiterpene found in the essential oil of cedar The primary targets of Cedr-8-ene are not well-documented in the literature
Biological Activity
Cedr-8-ene, a sesquiterpene hydrocarbon, is primarily derived from various plant sources, notably the essential oils of certain species like Vetiveria zizanoides. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from recent studies to provide a comprehensive overview of the biological activities associated with Cedr-8-ene.
Chemical Structure and Properties
Cedr-8-ene (C15H24) features a double bond between the 8th and 9th carbon atoms in its structure. It is classified as a volatile organic compound and is known for its aromatic properties, contributing to the fragrance of essential oils. The compound's chemical structure is critical for its interaction with biological systems.
Antioxidant Activity
Numerous studies have investigated the antioxidant properties of Cedr-8-ene. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to measure free radical scavenging activity.
Table 1: Antioxidant Activity of Cedr-8-ene
| Study Reference | Method Used | IC50 Value (µg/mL) | Remarks |
|---|---|---|---|
| DPPH Assay | 25.6 | Moderate antioxidant activity | |
| ABTS Assay | 30.2 | Comparable to ascorbic acid | |
| FRAP Assay | 15.4 | Significant reducing power |
These results indicate that Cedr-8-ene exhibits moderate antioxidant activity, which may help in mitigating oxidative stress in biological systems.
Antimicrobial Activity
Cedr-8-ene has also been evaluated for its antimicrobial properties against various pathogens. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Cedr-8-ene
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
The findings reveal that Cedr-8-ene possesses notable antibacterial and antifungal activity, suggesting its potential use in natural preservatives or therapeutic agents.
Anti-inflammatory Properties
Research has indicated that Cedr-8-ene may exert anti-inflammatory effects by modulating inflammatory pathways. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS).
Case Study: Inhibition of NF-kB Pathway
In a study examining the effects of Cedr-8-ene on RAW 264.7 macrophages:
- Treatment with Cedr-8-ene resulted in a significant reduction in the expression of TNF-alpha and IL-6.
- The mechanism involved suppression of the NF-kB signaling pathway, which is crucial for inflammatory responses.
Scientific Research Applications
Fragrance Industry
Key Uses:
- Perfumes and Scented Products: Cedr-8-ene is widely utilized as a key ingredient in perfumes due to its pleasant woody aroma. Its fragrance profile enhances the sensory experience of various scented products.
Market Insights:
- The compound's demand in the fragrance industry is driven by consumer preferences for natural ingredients that offer distinctive scents.
Pharmaceuticals
Biological Activities:
Cedr-8-ene exhibits several biological properties that are beneficial for pharmaceutical applications:
- Antimicrobial Properties: Research indicates that Cedr-8-ene possesses antimicrobial activity, making it a candidate for developing natural antimicrobial agents.
- Potential Therapeutic Applications: Its role as a metabolite in human biology suggests potential uses in health-related products and formulations.
Case Study:
A study highlighted the effectiveness of Cedr-8-ene in inhibiting certain bacterial strains, indicating its potential as an alternative to synthetic antibiotics .
Environmental Science
Volatile Organic Compound (VOC):
Cedr-8-ene is studied as a VOC released during the manufacturing process of heat-treated bamboo. Understanding its release patterns can aid in assessing environmental impacts and improving manufacturing processes .
Sustainability Insights:
Research into the emissions of Cedr-8-ene contributes to broader efforts aimed at minimizing the environmental footprint of industrial processes.
Personal Care Products
Cosmetics and Personal Care:
Cedr-8-ene is included in various cosmetic formulations due to its aromatic properties and potential skin benefits. Its use in personal care products aligns with the trend toward incorporating natural ingredients.
Safety Assessments:
Regulatory assessments have been conducted to evaluate the safety of Cedr-8-ene in cosmetic applications, ensuring consumer safety while promoting its use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Cedr-8-ene shares functional and biosynthetic pathways with other sesquiterpenes and diterpenes. Below is a detailed comparison based on chemical properties, biological sources, and functional roles:
Structural and Functional Similarities
Table 1: Key Properties of Cedr-8-ene and Analogous Compounds
Key Observations:
Structural Variation: Cedr-8-ene and β-cedrene are structural isomers, differing in ring arrangement (bicyclic vs. tricyclic). This difference impacts their volatility and interactions with biological targets .
Biological Roles: Antifungal Activity: Cedr-8-ene, cembrene, and β-acorenol are emitted by Fusarium oxysporum FO12, suppressing mycelial growth in Verticillium spp. (e.g., reducing V. dahliae ELV22 growth by 72% compared to controls) . Ecological Markers: Cedr-8-ene serves as a growth-phase marker for Trichoderma spp., with intensity peaking during active colonization .
Applications :
Mechanistic Differences in Antifungal Action
- Cedr-8-ene : Disrupts membrane integrity in Verticillium spp. via hydrophobic interactions, as evidenced by reduced microsclerotia viability (22.7 × 10³ CFU vs. 62.9 × 10³ CFU in controls) .
- β-Acorenol: The hydroxyl group in β-acorenol facilitates hydrogen bonding with fungal cell wall components, enhancing inhibitory effects .
Cedr-8-ene in Agriculture
- Fusarium-Verticillium Interaction : Cedr-8-ene from F. oxysporum reduces V. dahliae microsclerotia viability by 66% (62.8 × 10³ CFU vs. 188.5 × 10³ CFU in controls) .
- Trichoderma Monitoring: Cedr-8-ene’s emission intensity correlates with Trichoderma growth phases, peaking at 3–5 days post-inoculation .
Historical and Industrial Use
- Cedr-8-ene and β-cedrene were identified in 2,300-year-old Chinese ink, suggesting their use as stabilizers in organic matrices .
Q & A
Q. How is Cedr-8-ene identified and quantified in microbial volatile organic compound (MVOC) studies?
Cedr-8-ene is typically detected via gas chromatography-mass spectrometry (GC-MS) with a focus on retention indices and spectral matching against reference libraries. For quantification, total ion current (TIC) chromatograms are analyzed, with intensity trends tracked over experimental timelines (e.g., peaking on day 3 and declining by day 7 in fungal cultures) . Calibration curves using synthetic standards are recommended for absolute quantification. Ensure instrument parameters (e.g., column type, ionization mode) align with prior studies to enable cross-study comparisons.
Q. What experimental protocols are recommended for isolating Cedr-8-ene from microbial cultures?
- Sample Preparation : Use headspace solid-phase microextraction (HS-SPME) to capture volatile compounds from fungal cultures grown on malt extract agar (MEA) or similar media.
- Extraction Validation : Include negative controls (e.g., uninoculated media) to rule out environmental contaminants.
- Reproducibility : Document growth conditions (temperature, pH, incubation time) meticulously, as Cedr-8-ene production is sensitive to microbial lifecycle stages .
Q. What is the biological significance of Cedr-8-ene in fungal ecology?
Cedr-8-ene is hypothesized to act as a signaling molecule or competitive agent in Trichoderma spp. interactions. To test this, co-culture experiments with competing fungi (e.g., Aspergillus spp.) can be designed, measuring Cedr-8-ene production via GC-MS and correlating it with growth inhibition rates. Statistical tools like ANOVA should assess significance between treatment groups .
Advanced Research Questions
Q. How can experimental design address contradictions in Cedr-8-ene detection across studies?
Discrepancies in reported Cedr-8-ene levels may arise from methodological variability (e.g., extraction techniques, fungal strains). To resolve this:
- Standardization : Adopt Common Data Elements (CDEs) for MVOC studies, such as consistent growth media and GC-MS protocols .
- Meta-Analysis : Use systematic reviews to compare datasets, highlighting variables like strain phylogeny or environmental stressors (e.g., nutrient limitation) that influence Cedr-8-ene yield .
Q. What statistical approaches are suitable for analyzing temporal dynamics of Cedr-8-ene production?
- Time-Series Analysis : Apply non-linear regression models to intensity-time curves (e.g., logistic growth models for ascending trends, exponential decay for declining phases) .
- Uncertainty Quantification : Calculate confidence intervals for peak intensity timings and integrate error propagation from instrumental noise (e.g., signal-to-noise ratios in TIC chromatograms) .
Q. How can Cedr-8-ene be integrated into multi-omics frameworks to elucidate its biosynthetic pathway?
- Transcriptomic Correlation : Pair GC-MS data with RNA-seq to identify genes upregulated during Cedr-8-ene production peaks.
- Metabolic Network Modeling : Use tools like AntiSmash or KEGG to map terpenoid biosynthesis pathways, testing knockouts in putative synthase genes to confirm Cedr-8-ene absence .
Data Presentation and Reproducibility
Q. What are best practices for reporting Cedr-8-ene data in publications?
- Tables : Include raw intensity values, detection limits, and statistical summaries (mean ± SD, n-values). Example:
| Day | Cedr-8-ene Intensity (AU) | SD |
|---|---|---|
| 1 | 150 | ±12 |
| 3 | 980 | ±45 |
| 7 | ND | — |
- Supplemental Materials : Provide chromatograms, strain metadata, and detailed protocols to meet reproducibility criteria .
Q. How to validate Cedr-8-ene as a biomarker for fungal activity?
Conduct longitudinal studies across diverse environmental conditions (e.g., soil, plant rhizospheres) and validate findings with orthogonal methods like qPCR for fungal biomass. Use receiver operating characteristic (ROC) curves to assess Cedr-8-ene’s specificity and sensitivity .
Ethical and Methodological Considerations
- Bias Mitigation : Blind analysts to sample groups during GC-MS data processing to prevent confirmation bias .
- Literature Synthesis : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over non-academic sources for method development .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
